molecular formula C21H30N6O B2415579 11,13-dimethyl-N-(3-morpholin-4-ylpropyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 902020-18-2

11,13-dimethyl-N-(3-morpholin-4-ylpropyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2415579
CAS No.: 902020-18-2
M. Wt: 382.512
InChI Key: YBVHMPQREAWLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a complex heterocyclic compound that belongs to the pyrazolopyrimidine class. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to improve reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the morpholinopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further research and development .

Properties

IUPAC Name

11,13-dimethyl-N-(3-morpholin-4-ylpropyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c1-4-6-17-14-18(22-7-5-8-26-9-11-28-12-10-26)27-21(24-17)19-15(2)13-16(3)23-20(19)25-27/h13-14,22H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVHMPQREAWLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCCN4CCOCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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